Ethyl 6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate

Description

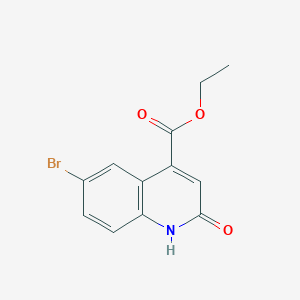

Ethyl 6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate (CAS: 342776-11-8) is a brominated quinoline derivative with the molecular formula C₁₂H₁₀BrNO₄ and a molecular weight of 312.12 g/mol . It features a bromine substituent at position 6, a ketone oxygen at position 2, and an ethyl ester group at position 4 (Figure 1). The compound is synthesized via alkylation reactions, often involving phase-transfer catalysts like tetra-$n$-butylammonium bromide (TBAB) . Its purity (≥98% by HPLC) and structural stability make it valuable in medicinal chemistry and materials science .

Properties

CAS No. |

848843-34-5 |

|---|---|

Molecular Formula |

C12H10BrNO3 |

Molecular Weight |

296.12 g/mol |

IUPAC Name |

ethyl 6-bromo-2-oxo-1H-quinoline-4-carboxylate |

InChI |

InChI=1S/C12H10BrNO3/c1-2-17-12(16)9-6-11(15)14-10-4-3-7(13)5-8(9)10/h3-6H,2H2,1H3,(H,14,15) |

InChI Key |

ZNETYHKHYFBXJG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=O)NC2=C1C=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate typically involves the bromination of ethyl 2-oxo-1,2-dihydroquinoline-4-carboxylate. The reaction is carried out under controlled conditions using bromine or a brominating agent. The process involves the following steps:

Starting Material: Ethyl 2-oxo-1,2-dihydroquinoline-4-carboxylate.

Bromination: The starting material is treated with bromine in the presence of a solvent such as acetic acid or chloroform.

Isolation: The product is isolated and purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: Oxidation can lead to the formation of quinoline N-oxides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used in solvents like methanol or dimethyl sulfoxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Major Products Formed

Substitution Products: Various substituted quinoline derivatives.

Reduction Products: Reduced quinoline derivatives.

Oxidation Products: Quinoline N-oxides.

Scientific Research Applications

Pharmaceutical Development

Ethyl 6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate has been identified as a promising candidate for drug development. Its structural characteristics suggest potential interactions with biological targets, which can lead to the development of novel therapeutic agents.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antibacterial properties. For instance, studies have shown that derivatives synthesized from this compound demonstrate activity against various bacterial strains, indicating its potential as an antimicrobial agent .

Anticancer Properties

The compound has also been explored for its anticancer potential. In vitro studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .

Organic Synthesis Applications

The synthesis of this compound typically involves multi-step organic reactions, showcasing its utility in synthetic organic chemistry.

Understanding the pharmacokinetics and toxicology of this compound is essential for its application in drug development. Interaction studies reveal insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are crucial for evaluating the safety and efficacy of the compound in clinical settings .

Case Studies

Several case studies highlight the applications and effectiveness of this compound in real-world scenarios:

Antibacterial Screening

In one study, a series of quinoline derivatives were synthesized from this compound and screened against nine bacterial strains. The results indicated that certain derivatives exhibited superior antibacterial activity compared to standard antibiotics like erythromycin and ampicillin .

Anticancer Research

Another significant study focused on the anticancer properties of derivatives synthesized from this compound. The findings showed that these compounds could effectively induce apoptosis in various cancer cell lines, suggesting their potential as anticancer agents .

Mechanism of Action

The mechanism of action of ethyl 6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of Ethyl 6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate with analogous compounds:

Substituent Effects at Position 6

- Bromine vs. However, chlorine’s smaller size may reduce steric hindrance in biological targets .

- Bromine vs. Methoxy: Methoxy is electron-donating, increasing the quinoline ring’s electron density, whereas bromine’s electron-withdrawing nature stabilizes the structure .

Modifications at Position 1 (N-Alkylation)

- N-Alkylation Impact : Alkyl or aryl groups at position 1 reduce hydrogen-bonding capacity but improve membrane permeability. For example, hexyl chains enhance lipid solubility, favoring antimicrobial activity .

Ester vs. Carboxamide at Position 4

- Ester vs. Amide : Carboxamides exhibit greater metabolic stability and stronger intermolecular interactions (e.g., with enzymes), making them preferable in drug design .

Biological Activity

Ethyl 6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H10BrN1O3 and a molecular weight of approximately 296.1167 g/mol. Its structure features a bromine atom at the 6-position of the quinoline ring, a carboxylate group at the 4-position, and a carbonyl group at the 2-position. These unique structural characteristics contribute to its biological activity and potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties . Various studies have demonstrated its effectiveness against several bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli ATCC 35128 | 15 µM |

| This compound | S. aureus | 20 µM |

| This compound | P. aeruginosa | 25 µM |

These results suggest that this compound can serve as a potential lead for developing new antibacterial agents, especially in light of rising antibiotic resistance.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer research . Studies have indicated that it can inhibit cancer cell proliferation through various mechanisms.

Case Study: Anticancer Mechanisms

A study examined the effects of this compound on human cancer cell lines. The compound was found to induce apoptosis in breast cancer cells by activating caspase pathways and modulating Bcl-2 family proteins. The results are summarized below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 12 | Induction of apoptosis via caspase activation |

| HeLa (Cervical) | 15 | Cell cycle arrest and apoptosis |

| A549 (Lung) | 18 | Inhibition of proliferation |

Pharmacological Potential

The pharmacological profile of this compound is further enhanced by its ability to interact with various biological targets. Interaction studies indicate that it may act as an inhibitor for specific enzymes involved in disease pathways.

Table 2: Enzyme Inhibition Studies

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| HIV Integrase | Competitive Inhibition | >100 |

| Topoisomerase II | Noncompetitive Inhibition | 25 |

| Cyclooxygenase (COX) | Partial Inhibition | 30 |

These findings highlight the versatility of this compound as a potential therapeutic agent across multiple disease states.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Ethyl 6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate?

Answer:

The compound is typically synthesized via coupling reactions. A standard protocol involves reacting 6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid with amino esters using hexafluorophosphate benzotriazole tetramethyluronium (HBTU) as a coupling agent in dimethylformamide (DMF), with triethylamine (TEA) as a base at 0°C, followed by room-temperature stirring for 12 hours . Purification is achieved via silica gel column chromatography (60–80% yields). Key parameters include stoichiometric ratios (1:1.5 acid-to-amine) and solvent choice to minimize side reactions.

Basic: How is structural characterization performed for derivatives of this compound?

Answer:

Nuclear Magnetic Resonance (¹H and ¹³C NMR) is the primary tool for confirming regiochemistry and functional group integrity. Mass spectrometry (MS) provides molecular weight validation. For crystalline derivatives, single-crystal X-ray diffraction (SC-XRD) with software suites like SHELX or WinGX is used to resolve stereochemistry and packing interactions . For example, anisotropic displacement parameters and hydrogen bonding networks are refined using SHELXL .

Advanced: How can reaction conditions be optimized to minimize byproducts in HBTU-mediated coupling?

Answer:

Byproduct formation (e.g., diethylurea from HBTU degradation) can be mitigated by:

- Temperature control : Maintaining 0°C during reagent addition to suppress exothermic side reactions .

- Stoichiometry : Using a 10% excess of HBTU (1.1 mol) to ensure complete activation of the carboxylic acid .

- Solvent selection : Anhydrous DMF reduces hydrolysis of reactive intermediates. Post-reaction quenching with ice-water and pH adjustment (e.g., NaHCO₃) aids in isolating the product .

Advanced: What computational strategies are used to predict the antioxidant activity of quinoline-4-carboxylate derivatives?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP functional) model electronic properties like HOMO-LUMO gaps and Fukui indices to predict radical scavenging potential . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯π bonds) that stabilize antioxidant conformers . Experimental validation via DPPH/ABTS assays is paired with molecular docking to assess binding affinity to oxidative stress targets (e.g., NADPH oxidase) .

Advanced: How do enzymatic pathways involving quinoline-4-carboxylate 2-oxidoreductase influence metabolic studies of this compound?

Answer:

The enzyme EC 1.3.99.19 catalyzes the hydroxylation of quinoline-4-carboxylate to 2-oxo-1,2-dihydroquinoline-4-carboxylate, with water as an oxygen donor . In metabolic studies, this reaction is monitored via UV-Vis spectroscopy (λ = 340 nm for NADH depletion) or LC-MS to track cofactor (acceptor) reduction. Kinetic parameters (Km, Vmax) are derived using Lineweaver-Burk plots to assess substrate specificity .

Basic: What techniques are used to evaluate the antibacterial efficacy of quinoline-carboxamide derivatives?

Answer:

Standardized protocols include:

- Broth microdilution : Minimum Inhibitory Concentration (MIC) determination against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains .

- Zone of inhibition assays : Agar diffusion methods with negative controls (DMSO) to confirm compound-specific activity .

Advanced: How can metal complexation enhance the biological activity of this compound?

Answer:

Cu(II) or Zn(II) complexes are synthesized by reacting the carboxylate or amide derivatives with metal salts (e.g., CuCl₂). Stability constants are determined potentiometrically. Cytotoxicity is evaluated via MTT assays against cancer cell lines (e.g., HL-60), with IC₅₀ values correlated to metal-ligand charge transfer (MLCT) bands observed in UV-Vis spectra . X-ray crystallography confirms octahedral or square-planar geometries critical for DNA intercalation .

Basic: How are solubility and stability profiles determined for this compound?

Answer:

- Solubility : Measured in PBS (pH 7.4) or DMSO using HPLC-UV quantification at λ = 254 nm .

- Stability : Forced degradation studies under heat (40°C), light (ICH Q1B), and hydrolytic (acid/base) conditions, with degradation products analyzed via LC-MS .

Advanced: What crystallographic software tools are essential for resolving structural ambiguities in quinoline derivatives?

Answer:

- SHELX suite : SHELXD for phase problem resolution via dual-space methods; SHELXL for refining anisotropic displacement parameters and hydrogen bonding .

- ORTEP : Visualizes thermal ellipsoids to confirm stereochemical assignments (e.g., axial vs. equatorial substituents) .

- PLATON : Validates intermolecular interactions (e.g., π-π stacking) through void analysis and Hirshfeld surfaces .

Advanced: How can DFT-based thermochemical analysis improve reaction design for quinoline synthesis?

Answer:

Hybrid functionals (e.g., B3LYP) calculate atomization energies and ionization potentials to predict reaction thermodynamics . Transition state optimization (e.g., Nudged Elastic Band method) identifies energy barriers in cyclocondensation steps (e.g., malonic acid + isatin derivatives). Solvent effects are modeled via COSMO-RS to optimize DMF/water ratios for yield improvement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.